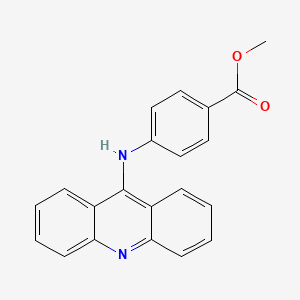
N-(3,4-dimethylphenyl)-N'-(2-methylpropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide est un composé organique qui appartient à la classe des éthanediamides. Ces composés se caractérisent par la présence d’un squelette d’éthanediamide avec divers substituants attachés aux atomes d’azote. La structure spécifique du N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide comprend un groupe 3,4-diméthylphényle et un groupe 2-méthylpropyle attaché aux atomes d’azote du squelette d’éthanediamide.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide implique généralement la réaction de la 3,4-diméthylaniline avec la 2-méthylpropylamine en présence d’un agent de couplage approprié. Les agents de couplage courants comprennent les carbodiimides tels que la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane (THF) sous atmosphère inerte.
Méthodes de production industrielle
La production industrielle de N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide peut impliquer des procédés en batch à grande échelle ou en flux continu. Le choix de la méthode dépend de facteurs tels que l’échelle de production souhaitée, le coût et les considérations environnementales. L’optimisation des conditions de réaction, telles que la température, la pression et le temps de réaction, est cruciale pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des amides correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en amines correspondantes ou en d’autres formes réduites.
Substitution : Les groupes phényle et propyle peuvent subir des réactions de substitution avec des électrophiles ou des nucléophiles appropriés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les agents alkylants peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des amides correspondants, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de ligand ou d’inhibiteur dans les études biochimiques.
Industrie : Utilisation comme intermédiaire dans la production de produits chimiques ou de matériaux de spécialité.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biochemical studies.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme d’action du N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide dépend de ses interactions spécifiques avec les cibles moléculaires. Ces interactions peuvent impliquer une liaison à des enzymes, des récepteurs ou d’autres biomolécules, conduisant à une modulation des voies biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- Le N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide peut être comparé à d’autres éthanediamides tels que le N-(3,4-diméthylphényl)-N’-(2-éthylpropyl)éthanediamide ou le N-(3,4-diméthylphényl)-N’-(2-méthylbutyl)éthanediamide.
- Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par les substituants attachés aux atomes d’azote.
Unicité
L’unicité du N-(3,4-diméthylphényl)-N’-(2-méthylpropyl)éthanediamide réside dans ses substituants spécifiques, qui peuvent conférer des propriétés chimiques et biologiques distinctes. Des études comparatives peuvent mettre en évidence les différences de réactivité, de stabilité et d’activité biologique.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N'-(3,4-dimethylphenyl)-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
XPVKIBKKEUSEGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)


![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641954.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![5-[5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B11641961.png)
![(2Z)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641974.png)
![dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11641977.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11641984.png)
